molecular formula C14H14ClN B028324 2-[3-(3-Chlorophenyl)propyl]pyridine CAS No. 101200-53-7

2-[3-(3-Chlorophenyl)propyl]pyridine

Cat. No.: B028324
CAS No.: 101200-53-7
M. Wt: 231.72 g/mol
InChI Key: WSYVPKXDXOEICV-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)propyl]pyridine (CPPP), with the CAS Registry Number 101200-53-7, is an industrial chemical characterized by a pyridine ring linked to a 3-(3-chlorophenyl)propyl chain.

Properties

CAS No.

101200-53-7

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)propyl]pyridine

InChI

InChI=1S/C14H14ClN/c15-13-7-3-5-12(11-13)6-4-9-14-8-1-2-10-16-14/h1-3,5,7-8,10-11H,4,6,9H2

InChI Key

WSYVPKXDXOEICV-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl

Other CAS No.

101200-53-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

  • CPPP vs. Pyridalyl : While both contain pyridine and chlorophenyl moieties, Pyridalyl’s ether linkages and trifluoromethyl groups enhance its pesticidal activity, unlike CPPP’s simpler alkyl chain .
  • CPPP vs. Trazodone : Trazodone’s triazolo ring and piperazinyl group are critical for serotonin receptor antagonism, a feature absent in CPPP, which lacks these pharmacophores .
  • CPPP vs. Phenothiazine Derivatives: Phenothiazine’s tricyclic structure enables dopamine receptor binding, whereas CPPP’s monocyclic pyridine limits such interactions .
  • CPPP vs.

Pharmacological and Receptor Binding Comparisons

  • Beta 3-Adrenergic Receptor (AR) Ligands : Compounds like BRL 37344 and ICI 201651 possess long alkylamine chains that adopt extended conformations for beta 3-AR selectivity. CPPP’s shorter propyl chain may limit similar receptor interactions, emphasizing the role of substituent length in signal transduction .
  • Antagonistic vs. Agonistic Effects: Bulky substituents in beta 1/beta 2 antagonists (e.g., bupranolol) hinder receptor binding, whereas CPPP’s linear structure may lack such steric effects, suggesting divergent biological activity .

Physical and Environmental Properties

Table 2: Physical Properties of Pyridine Derivatives
Compound Name Molecular Weight (g/mol) Water Solubility (mg/L) Vapor Pressure (mm Hg @ 20°C) Log Kow
CPPP 235.73* Not reported Not reported ~3.5 (est.)
2-(1-Ethylpropyl)pyridine 149.23 2595 0.309 3.24
3-Ethylphenol 122.16 3342 0.0438 2.55

*Calculated based on molecular formula C₁₄H₁₄ClN.

Environmental Impact :

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